molecular formula C23H26N2O4 B1521827 8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1214212-39-1

8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B1521827
CAS RN: 1214212-39-1
M. Wt: 394.5 g/mol
InChI Key: ZDNPORUVXOZBDA-UHFFFAOYSA-N
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Description

8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, also known as BMD, is a synthetic compound with potential applications in a variety of scientific research fields. BMD has been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential to affect the biochemical and physiological processes of cells.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones demonstrates the transformation of specific esters into acids, which are then converted into acyl chlorides and chloromethyl ketones. These reactions are part of exploring the chemical properties and reactivity of spiro compounds, which can be crucial in the development of new materials or pharmaceuticals (A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1995).

Pharmaceutical Applications

In the pharmaceutical domain, studies have investigated the antibacterial and antifungal activities of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines. These compounds demonstrate significant biological activity against various strains, highlighting the potential of spiro compounds in the development of new antimicrobial agents (E. Rajanarendar, E. K. Rao, F. Shaik, M. N. Reddy, M. Srinivas, 2010).

Material Science Applications

The exploration of spiro compounds extends to material science, where their unique properties are leveraged in the design and synthesis of corrosion inhibitors for carbon steel in HCl media. The electrochemical and theoretical studies on new benzodiazepine derivatives have demonstrated their effectiveness as corrosion inhibitors, providing insights into the interaction mechanisms at the molecular level and their practical applications in protecting metals (T. Laabaissi, F. Benhiba, Z. Rouifi, M. Rbaa, H. Oudda, H. Zarrok, B. Lakhrissi, A. Guenbour, I. Warad, A. Zarrouk, 2019).

properties

IUPAC Name

8-benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-17-7-9-19(10-8-17)21(26)25-20(22(27)28)16-29-23(25)11-13-24(14-12-23)15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNPORUVXOZBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
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8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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